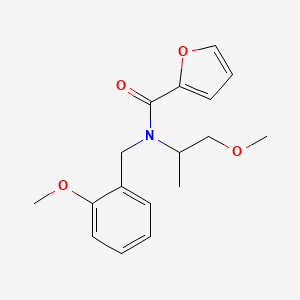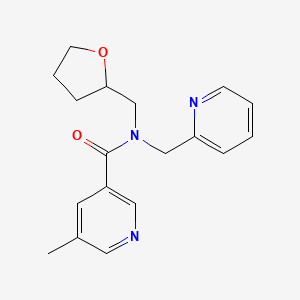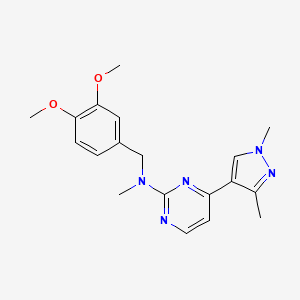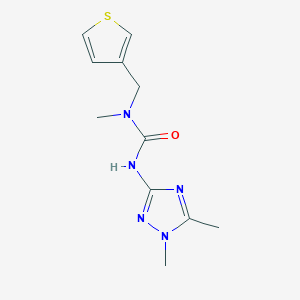
N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBMMF and has been synthesized using a unique method that involves the reaction of furfurylamine with 2-methoxybenzaldehyde and 2-methoxy-1-methylethylamine.
Mécanisme D'action
The mechanism of action of MBMMF is not fully understood, but it is believed to interact with specific receptors in cells to produce its effects. MBMMF has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. This activation leads to the upregulation of genes involved in adipogenesis and lipid metabolism, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
MBMMF has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MBMMF can induce the differentiation of preadipocytes into adipocytes and increase glucose uptake in adipocytes. In vivo studies have shown that MBMMF can improve insulin sensitivity and glucose tolerance in obese mice and reduce hepatic steatosis in high-fat diet-fed mice. These effects suggest that MBMMF may have potential therapeutic applications for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBMMF in lab experiments is its ease of synthesis and purification. The optimized synthesis method produces high yields of pure MBMMF, making it ideal for large-scale experiments. Another advantage is its potential therapeutic applications, which make it an attractive target for drug discovery. However, one of the limitations of using MBMMF in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of MBMMF. One area of research is the development of MBMMF-based materials for use in organic electronics. MBMMF has shown promising electron transport properties and could be used as a hole transport material in OLEDs and OPV devices. Another area of research is the investigation of MBMMF's potential therapeutic applications. MBMMF has been shown to have beneficial effects on glucose and lipid metabolism, and further studies could explore its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Additionally, the development of more efficient synthesis methods and the investigation of MBMMF's interactions with specific receptors could provide further insights into its mechanism of action and potential applications.
Conclusion
In conclusion, N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, potential therapeutic applications, and promising electron transport properties make it an attractive target for further study. The investigation of MBMMF's mechanism of action and its interactions with specific receptors could provide further insights into its potential applications.
Méthodes De Synthèse
The synthesis of MBMMF involves the reaction of furfurylamine with 2-methoxybenzaldehyde and 2-methoxy-1-methylethylamine. The reaction is catalyzed by p-toluenesulfonic acid and carried out in dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure MBMMF. This method has been optimized to produce high yields of MBMMF with good purity and can be easily scaled up for large-scale synthesis.
Applications De Recherche Scientifique
MBMMF has been studied for its potential applications in various fields of scientific research. One of the most promising applications of MBMMF is in the field of organic electronics. MBMMF has been shown to exhibit excellent electron transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MBMMF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-13(12-20-2)18(17(19)16-9-6-10-22-16)11-14-7-4-5-8-15(14)21-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTXYRSAVBMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(CC1=CC=CC=C1OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]butan-1-ol](/img/structure/B5903276.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)



![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)

![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2,2-dimethyl-3-pyrrolidin-1-ylpropyl)piperidine](/img/structure/B5903347.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)
![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)